Cas no 1804487-05-5 (6-(Bromomethyl)-4-chloro-3-(difluoromethyl)pyridine-2-acetic acid)

6-(Bromomethyl)-4-chloro-3-(difluoromethyl)pyridine-2-acetic acid is a versatile bromomethyl-substituted pyridine derivative with significant utility in synthetic organic chemistry. The presence of both bromomethyl and chloro substituents enhances its reactivity as an intermediate for nucleophilic substitution and cross-coupling reactions. The difluoromethyl group contributes to its potential in medicinal chemistry, particularly in the development of bioactive compounds with improved metabolic stability. The acetic acid moiety further expands its applicability in conjugation and derivatization strategies. This compound is particularly valuable for constructing complex heterocyclic frameworks, making it a useful building block in pharmaceutical and agrochemical research. Its structural features enable precise functionalization for targeted molecular design.
6-(Bromomethyl)-4-chloro-3-(difluoromethyl)pyridine-2-acetic acid structure
1804487-05-5 structure
商品名:6-(Bromomethyl)-4-chloro-3-(difluoromethyl)pyridine-2-acetic acid
CAS番号:1804487-05-5
MF:C9H7BrClF2NO2
メガワット:314.511187791824
CID:4873981

6-(Bromomethyl)-4-chloro-3-(difluoromethyl)pyridine-2-acetic acid 化学的及び物理的性質

名前と識別子

    • 6-(Bromomethyl)-4-chloro-3-(difluoromethyl)pyridine-2-acetic acid
    • インチ: 1S/C9H7BrClF2NO2/c10-3-4-1-5(11)8(9(12)13)6(14-4)2-7(15)16/h1,9H,2-3H2,(H,15,16)
    • InChIKey: QMYNPCDDYGBDNC-UHFFFAOYSA-N
    • ほほえんだ: BrCC1=CC(=C(C(F)F)C(CC(=O)O)=N1)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 258
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 50.2

6-(Bromomethyl)-4-chloro-3-(difluoromethyl)pyridine-2-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029044794-1g
6-(Bromomethyl)-4-chloro-3-(difluoromethyl)pyridine-2-acetic acid
1804487-05-5 97%
1g
$1,504.90 2022-04-02

6-(Bromomethyl)-4-chloro-3-(difluoromethyl)pyridine-2-acetic acid 関連文献

6-(Bromomethyl)-4-chloro-3-(difluoromethyl)pyridine-2-acetic acidに関する追加情報

Professional Introduction to 6-(Bromomethyl)-4-chloro-3-(difluoromethyl)pyridine-2-acetic Acid (CAS No. 1804487-05-5)

6-(Bromomethyl)-4-chloro-3-()pyridine-2-acetic acid, with the CAS number 1804487-05-5, is a significant compound in the field of chemical and pharmaceutical research. This compound has garnered attention due to its versatile structural features and potential applications in drug development and synthetic chemistry. The presence of both bromomethyl and difluoromethyl substituents makes it a valuable intermediate for constructing more complex molecular architectures.

The bromomethyl group in the molecule is particularly noteworthy for its reactivity, enabling various functionalization strategies such as nucleophilic substitution reactions. This property is highly advantageous in the synthesis of pharmaceutical intermediates, where selective modifications are often required. On the other hand, the difluoromethyl group introduces electronic and steric effects that can influence the compound's interactions with biological targets, making it a promising candidate for medicinal chemistry applications.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability and binding affinity. The incorporation of difluoromethyl groups into drug candidates has been shown to improve their pharmacokinetic properties, leading to more effective therapeutic outcomes. For instance, studies have demonstrated that molecules containing difluoromethyl groups exhibit improved bioavailability and resistance to enzymatic degradation. This has spurred extensive research into developing new synthetic routes for incorporating such moieties into drug molecules.

The pyridine core of 6-(bromomethyl)-4-chloro-3-(difluoromethyl)pyridine-2-acetic acid also contributes to its significance in pharmaceutical chemistry. Pyridine derivatives are well-documented for their role as key pharmacophores in numerous therapeutic agents. Their ability to interact with biological targets through hydrogen bonding and hydrophobic effects makes them indispensable in drug design. The specific substitution pattern of this compound not only enhances its utility as a building block but also opens up possibilities for exploring novel pharmacological activities.

Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies have suggested that the combination of bromomethyl and difluoromethyl groups can optimize interactions with specific protein targets, thereby improving drug efficacy. These insights have guided researchers in designing more targeted synthetic strategies, ensuring that intermediates like 6-(bromomethyl)-4-chloro-3-(difluoromethyl)pyridine-2-acetic acid can be effectively integrated into complex drug molecules.

The synthesis of this compound involves careful consideration of reaction conditions to ensure high yield and purity. Traditional synthetic routes often require multi-step processes, but recent innovations have aimed at streamlining these procedures. For example, catalytic methods have been explored to facilitate the introduction of both bromomethyl and difluoromethyl groups in a single step, reducing the overall complexity of the synthesis. Such improvements not only enhance efficiency but also minimize waste, aligning with the principles of green chemistry.

In addition to its pharmaceutical applications, 6-(bromomethyl)-4-chloro-3-(difluoromethyl)pyridine-2-acetic acid has shown promise in materials science research. Its unique structural features make it a suitable candidate for developing novel materials with tailored properties. For instance, researchers have investigated its potential use in creating advanced polymers and coatings that exhibit enhanced durability and functionality. These findings underscore the broad utility of this compound beyond traditional pharmaceutical contexts.

The ongoing exploration of fluorinated compounds continues to drive innovation in chemical synthesis and drug development. The structural versatility of 6-(bromomethyl)-4-chloro-3-(pyridine-2-acetic acid positions it as a cornerstone molecule in this field. As research progresses, new applications and synthetic methodologies are likely to emerge, further solidifying its importance in both academic and industrial settings.

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